molecular formula C17H17NO2 B6525583 4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl 2-methylpropanoate CAS No. 1007674-99-8

4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl 2-methylpropanoate

Cat. No.: B6525583
CAS No.: 1007674-99-8
M. Wt: 267.32 g/mol
InChI Key: DQQUZWZKNJSJSJ-RMKNXTFCSA-N
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Description

4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl 2-methylpropanoate is an organic compound that features a pyridine ring and a phenyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl 2-methylpropanoate typically involves the reaction of 4-[(E)-2-(pyridin-2-yl)ethenyl]phenol with 2-methylpropanoic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as dichloromethane or toluene. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl 2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted esters.

Scientific Research Applications

4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl 2-methylpropanoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of 4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl 2-methylpropanoate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or modulating their function. Additionally, it can interact with cellular receptors, triggering signaling pathways that lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    (E)-2-(2-(pyridin-4-yl)ethenyl)quinoline: Similar structure with a quinoline ring instead of a phenyl ester group.

    Pyridinium salts: Structurally related compounds with a pyridine ring and various substituents

Uniqueness

4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl 2-methylpropanoate is unique due to its specific combination of a pyridine ring and a phenyl ester group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

[4-[(E)-2-pyridin-2-ylethenyl]phenyl] 2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c1-13(2)17(19)20-16-10-7-14(8-11-16)6-9-15-5-3-4-12-18-15/h3-13H,1-2H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQQUZWZKNJSJSJ-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OC1=CC=C(C=C1)C=CC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)OC1=CC=C(C=C1)/C=C/C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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